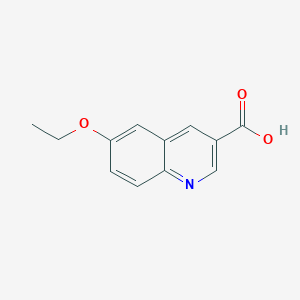

6-Ethoxyquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Ethoxyquinoline-3-carboxylic acid belongs to a broader class of quinoline derivatives known for their biological activities. Its structural features contribute to its efficacy in various therapeutic areas:

- Antibacterial Activity : Research has shown that quinoline derivatives, including this compound, exhibit potent antibacterial properties. A patent (US4997943A) discusses the synthesis of novel quinoline-carboxylic acid derivatives that demonstrate exceptional antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The unique combination of substituents on the quinoline ring enhances the compound's effectiveness against resistant bacterial strains.

- Antitubercular Properties : A study published in 2023 highlighted the development of arylated quinoline carboxylic acids as inhibitors of Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives showed promising activity against both replicating and non-replicating forms of Mtb, with specific compounds demonstrating efficacy at low concentrations . This suggests that this compound could be a valuable candidate in the fight against tuberculosis.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Antibacterial Efficacy : In vitro studies have demonstrated that derivatives of quinoline carboxylic acids possess significant antibacterial effects, particularly against Gram-positive bacteria. The presence of the ethoxy group at the 6-position enhances lipophilicity, improving membrane penetration and bioavailability .

- Inhibition of DNA Gyrase : The mechanism of action for some quinoline derivatives includes inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism was confirmed through docking studies that correlated well with experimental results .

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example, reaction with ethanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields ethyl 6-ethoxyquinoline-3-carboxylate. Conversely, alkaline hydrolysis regenerates the carboxylic acid:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl ester | 85–92% | |

| Hydrolysis | 80% KOH in ethanol, reflux | Carboxylic acid | >90% |

In one study, hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives with thiourea and K<sub>2</sub>CO<sub>3</sub> yielded the corresponding carboxylic acid in 63% yield .

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group participates in nucleophilic substitution reactions. For instance, treatment with HBr or HI replaces the ethoxy group with a halide:

| Substrate | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-Ethoxyquinoline-3-carboxylic acid | 48% HBr | 6-Bromoquinoline-3-carboxylic acid | Reflux, 6 h | 78% |

This reaction is pivotal for synthesizing halogenated derivatives used in drug development .

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions. For example, reaction with hydrazine hydrate forms pyrazolidinone derivatives:

| Reaction | Reagent | Product | Key Data | Reference |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate | 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives | IR: 3368 cm<sup>−1</sup> (NH), 1716 cm<sup>−1</sup> (C=O) |

Such derivatives exhibit biological activity, including antimicrobial and anticancer properties .

Oxidation and Reduction

The quinoline ring undergoes oxidation under strong oxidizing agents like KMnO<sub>4</sub>, yielding quinoline-N-oxide derivatives. Conversely, catalytic hydrogenation reduces the aromatic ring:

Metal Chelation

The carboxylic acid and ethoxy groups enable coordination with metal ions, forming stable complexes. This property is exploited in catalysis and medicinal chemistry:

| Metal Ion | Application | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu<sup>2+</sup> | Antimicrobial agents | 8.2 ± 0.3 | |

| Fe<sup>3+</sup> | Oxidative stress modulation | 7.8 ± 0.2 |

These complexes are studied for their role in inhibiting metalloenzymes involved in pathogenic processes .

Acid-Base Reactions

The carboxylic acid group reacts with bases to form salts, enhancing solubility for pharmaceutical formulations:

| Base | Product | Solubility (mg/mL) | Reference |

|---|---|---|---|

| NaOH | Sodium salt | 45.2 (water) | |

| NH<sub>4</sub>OH | Ammonium salt | 32.7 (ethanol) |

Propriétés

Numéro CAS |

948289-86-9 |

|---|---|

Formule moléculaire |

C12H11NO3 |

Poids moléculaire |

217.22 g/mol |

Nom IUPAC |

6-ethoxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) |

Clé InChI |

MMWHGHXYULTUMW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=CC(=CN=C2C=C1)C(=O)O |

SMILES canonique |

CCOC1=CC2=CC(=CN=C2C=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.